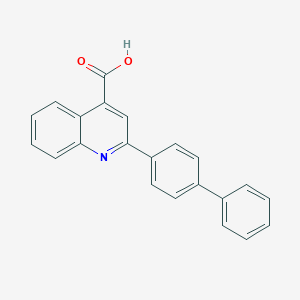

2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-phenylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESNJOQCJLQZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366221 | |

| Record name | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78660-92-1 | |

| Record name | 2-[1,1′-Biphenyl]-4-yl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78660-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenyl-4-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-biphenyl-4-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The document details the core synthetic methodologies, including the Pfitzinger and Doebner reactions, supported by detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction

2-Biphenyl-4-yl-quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline-4-carboxylic acid core substituted with a biphenyl group at the 2-position. The quinoline ring system is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The incorporation of the biphenyl moiety can significantly influence the molecule's lipophilicity and potential for specific biological interactions, making its synthesis a key step in the exploration of new therapeutic agents. This guide focuses on the practical synthesis of this target molecule, providing the necessary details for its replication and further investigation in a laboratory setting.

Core Synthesis Pathways

The synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid is most prominently achieved through the Pfitzinger reaction. An alternative approach involves the Doebner reaction, which offers a different strategy for constructing the quinoline core.

Pfitzinger Synthesis Pathway

The Pfitzinger reaction is a classical and direct method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid, the specific reactants are isatin and 4-acetylbiphenyl.[1]

The reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate, which then condenses with the ketone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Doebner Synthesis Pathway

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction. This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] To synthesize the target molecule via this pathway, the required starting materials would be aniline, 4-biphenylcarboxaldehyde, and pyruvic acid.

The reaction is typically acid-catalyzed and proceeds through the formation of an imine, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid via the Pfitzinger reaction.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₁₅NO₂ | - |

| Molecular Weight | 325.36 g/mol | - |

| Yield | 88.4% | [Frontiers in Chemistry, 2022] |

| Melting Point | Not explicitly reported | - |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 326.1130; found: 326.1118 | [Frontiers in Chemistry, 2022] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.66 (d, J = 8.5 Hz, 1H), 8.52 (s, 1H), 8.42 (d, J = 7.9 Hz, 2H), 8.19 (d, J = 8.5 Hz, 1H), 7.88 (dd, J = 14.6, 7.9 Hz, 3H), 7.79 (d, J = 7.7 Hz, 2H), 7.71 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.5 Hz, 2H), 7.43 (t, J = 7.2 Hz, 1H) | [Frontiers in Chemistry, 2022] |

Experimental Protocols

Pfitzinger Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.

Materials:

-

Isatin

-

4-Acetylbiphenyl

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (concentrated)

-

Diethyl ether

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (4 molar equivalents) in a minimal amount of water and then add ethanol to create a solution.

-

Isatin Addition: Add isatin (1 molar equivalent) to the basic solution. Stir the mixture at room temperature. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

-

Ketone Addition: To this mixture, add 4-acetylbiphenyl (1 molar equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether to remove any unreacted 4-acetylbiphenyl and other non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1]

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

General Protocol for Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol provides a general framework for the Doebner reaction, which can be adapted for the synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid.

Materials:

-

Aniline

-

4-Biphenylcarboxaldehyde

-

Pyruvic Acid

-

Ethanol

-

Acid catalyst (e.g., trifluoroacetic acid, ytterbium(III) triflate)

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine aniline (1.1 equivalents), 4-biphenylcarboxaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir.

-

Collect the resulting solid by filtration.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion

The synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid is reliably achieved through the Pfitzinger reaction, offering a direct and high-yielding route. The Doebner reaction presents a viable alternative three-component strategy. This guide provides the essential information for the successful synthesis and characterization of this compound, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

An In-depth Technical Guide on 2-Biphenyl-4-yl-quinoline-4-carboxylic acid (CAS: 78660-92-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid (CAS Number: 78660-92-1), a quinoline derivative with significant potential in drug discovery and development. This document details its primary biological activity as a human neurokinin-3 (hNK-3) receptor antagonist, its synthesis via the Pfitzinger reaction, and its physicochemical properties. Furthermore, it explores the broader therapeutic landscape of the 2-phenylquinoline-4-carboxylic acid scaffold, including its emerging role in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental protocols and visual diagrams of relevant signaling pathways and experimental workflows are provided to support further research and development efforts.

Chemical and Physical Properties

2-Biphenyl-4-yl-quinoline-4-carboxylic acid is a polycyclic aromatic compound with a molecular formula of C22H15NO2. Its chemical structure features a quinoline-4-carboxylic acid core substituted with a biphenyl group at the 2-position.

| Property | Value | Reference |

| CAS Number | 78660-92-1 | N/A |

| Molecular Formula | C22H15NO2 | [1] |

| Molecular Weight | 325.36 g/mol | N/A |

| Appearance | Yellow solid | [1] |

| Melting Point | 289-290 °C | N/A |

| Solubility | Soluble in ethanol, diethyl ether, and chloroform. Insoluble in water. |

Spectral Data

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C22H15NO2 [M+H]+: 326.11363; Found: 326.11176.[1]

-

¹H Nuclear Magnetic Resonance (¹H NMR) (400 MHz, DMSO-d6) δ (ppm): 8.66 (d, J = 8.5 Hz, 1H), 8.52 (s, 1H), 8.42 (d, J = 8.4 Hz, 2H), 8.16 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.86 (t, J = 7.7 Hz, 1H), 7.78 (d, J = 7.4 Hz, 2H), 7.70 (t, J = 7.6 Hz, 1H), 7.52 (t, J = 7.5 Hz, 2H), 7.43 (t, J = 7.3 Hz, 1H).[1]

Synthesis

The primary method for the synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its analogs is the Pfitzinger reaction.[2] This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

This protocol is based on the synthesis of related compounds and the general principles of the Pfitzinger reaction.[2][3]

Materials:

-

Isatin

-

4-Acetylbiphenyl

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Water

-

Diethyl ether

-

Acetic acid (glacial)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water.

-

To this basic solution, add isatin (0.07 mol) and stir the mixture at room temperature for approximately 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.

-

Add 4-acetylbiphenyl (0.07 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted 4-acetylbiphenyl and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with glacial acetic acid until the precipitation of the product is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 2-Biphenyl-4-yl-quinoline-4-carboxylic acid.

-

The crude product can be further purified by crystallization from a suitable solvent such as ethyl acetate.[1]

Biological Activity

Human Neurokinin-3 (hNK-3) Receptor Antagonism

The primary reported biological activity of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its analogs is the antagonism of the human neurokinin-3 (hNK-3) receptor.[4] The hNK-3 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin peptide neurokinin B (NKB). This receptor system is implicated in a variety of physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.

A study by Saudi et al. (2003) investigated a series of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides for their hNK-3 receptor antagonistic activity. While specific quantitative data for the title compound was not provided, the study identified a related analog, 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid, as the most prominent hNK-3 receptor antagonist in their screening assay.[4] This suggests that the 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold is a promising starting point for the development of potent hNK-3 receptor antagonists.

The hNK-3 receptor antagonistic activity was assessed using a guinea-pig isolated ileum longitudinal muscle preparation, a classical pharmacological model for studying tachykinin receptors.[4][5][6]

Principle:

The guinea-pig ileum contains NK-3 receptors on enteric neurons. Activation of these receptors by an agonist (e.g., senktide) causes the release of acetylcholine and tachykinins, leading to muscle contraction. An antagonist will inhibit this contraction in a concentration-dependent manner.

Procedure:

-

A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with oxygen or a 95% O2/5% CO2 mixture.

-

The preparation is allowed to equilibrate under a resting tension.

-

Contractions of the ileum are recorded using an isometric force transducer connected to a data acquisition system.

-

A cumulative concentration-response curve is generated for the selective NK-3 receptor agonist, senktide, to establish a baseline response.

-

The preparation is then incubated with varying concentrations of the test compound (2-Biphenyl-4-yl-quinoline-4-carboxylic acid) for a defined period.

-

Following incubation, a second concentration-response curve for senktide is generated in the presence of the antagonist.

-

The antagonistic effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, can be calculated to determine the potency of the antagonist.

Neurokinin-3 Receptor Signaling Pathway

The NK-3 receptor is a Gq/11-coupled GPCR. Upon binding of its ligand, neurokinin B, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including neuronal excitation.

Potential as a Histone Deacetylase (HDAC) Inhibitor Scaffold

Recent research has highlighted the potential of the 2-phenylquinoline-4-carboxylic acid scaffold in the development of histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

A study by Zhang et al. (2022) synthesized a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives and evaluated their HDAC inhibitory activity.[1] Although the title compound itself was not the primary focus for HDAC inhibition in this study, a closely related analog, where the carboxylic acid was converted to a hydroxamic acid derivative, demonstrated significant and selective inhibitory activity against HDAC3. This suggests that 2-Biphenyl-4-yl-quinoline-4-carboxylic acid could serve as a valuable starting point or "cap" group in the design of novel HDAC inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| D28 (a derivative of 2-([1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid) | HDAC3 | 24.45 | [1] |

Conclusion

2-Biphenyl-4-yl-quinoline-4-carboxylic acid is a versatile molecule with demonstrated potential in medicinal chemistry. Its primary role as a human neurokinin-3 receptor antagonist makes it a compound of interest for the development of therapeutics for conditions involving the neurokinin signaling pathway. Furthermore, the broader 2-phenylquinoline-4-carboxylic acid scaffold shows promise for the design of novel histone deacetylase inhibitors. The synthetic accessibility of this compound via the Pfitzinger reaction, coupled with its interesting biological profile, warrants further investigation and development by researchers in the pharmaceutical sciences. This technical guide provides a solid foundation of its chemical properties, synthesis, and biological activities to facilitate these future endeavors.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

- 6. Evidence for neurokinin-3 receptor-mediated tachykinin release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological activities of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

2-Biphenyl-4-yl-quinoline-4-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H15NO2 | --INVALID-LINK-- |

| Molecular Weight | 325.36 g/mol | --INVALID-LINK-- |

| CAS Number | 78660-92-1 | ChemicalBook |

| SMILES String | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | --INVALID-LINK-- |

| InChI Key | VESNJOQCJLQZSK-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data confirms the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [M+H]+ | 326.11363 | 326.11176 |

Source: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.66 | d, J = 8.5 Hz | 1H | Quinoline-H |

| 8.52 | s | 1H | Quinoline-H |

| 8.42 | d, J = 7.9 Hz | 2H | Biphenyl-H |

| 8.19 | d, J = 8.5 Hz | 1H | Quinoline-H |

| 7.88 | dd, J = 14.6, 7.9 Hz | 3H | Biphenyl-H/Quinoline-H |

| 7.79 | d, J = 7.7 Hz | 2H | Biphenyl-H |

| 7.71 | t, J = 7.6 Hz | 1H | Quinoline-H |

| 7.53 | t, J = 7.5 Hz | 2H | Biphenyl-H |

| 7.43 | t, J = 7.2 Hz | 1H | Biphenyl-H |

Solvent: DMSO, Frequency: 400 MHz Source: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors

-

Carboxylic Acid Carbonyl (C=O): ~165-185 ppm

-

Aromatic and Quinoline Carbons: ~110-150 ppm

Infrared (IR) Spectroscopy

Specific IR spectral data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid has not been reported in the available literature. Based on its functional groups, the following characteristic absorption bands are anticipated:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹

-

C=C and C=N Stretches (Aromatic/Quinoline): Multiple bands in the 1450-1600 cm⁻¹ region

Experimental Protocols

The synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid can be achieved through established synthetic methodologies for quinoline derivatives.

Synthesis via Pfitzinger Reaction

A reported method for the synthesis of this compound and its analogs involves the Pfitzinger reaction.

Reactants:

-

Isatin

-

4-Acetylbiphenyl (or a suitable precursor)

-

Potassium Hydroxide (or another strong base)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve isatin in a solution of potassium hydroxide in ethanol.

-

Slowly add a solution of 4-acetylbiphenyl in ethanol to the reaction mixture.

-

Reflux the mixture for several hours (e.g., 8 hours at 85°C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Acidify the mixture to precipitate the crude product.

-

Collect the solid by filtration and purify by crystallization (e.g., from ethyl acetate) to yield 2-Biphenyl-4-yl-quinoline-4-carboxylic acid as a solid.

This protocol is adapted from the synthesis of similar compounds described in "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".

Alternative Synthesis: Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids.

Reactants:

-

Aniline

-

4-Biphenylcarboxaldehyde

-

Pyruvic acid

General Workflow: The Doebner reaction is a three-component condensation reaction. Typically, the aniline, aldehyde, and pyruvic acid are heated in a suitable solvent, often with an acid catalyst. The product is then isolated and purified.

Biological Activity and Signaling Pathways

2-Biphenyl-4-yl-quinoline-4-carboxylic acid has been identified as a modulator of multiple biological pathways, indicating its potential as a therapeutic agent.

Neurokinin-3 (NK3) Receptor Antagonism

This compound has been shown to be an antagonist of the human neurokinin-3 (NK3) receptor.[1] NK3 receptors are G-protein coupled receptors involved in various physiological processes.

Histone Deacetylase (HDAC) Inhibition

The molecule has also been identified as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in gene expression regulation.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The provided data and protocols are intended to facilitate further investigation into the properties and potential therapeutic uses of this compound.

References

2-Biphenyl-4-yl-quinoline-4-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives: Focus on IRAK4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold has been identified as a versatile pharmacophore, giving rise to compounds with a range of biological activities. These activities include antagonism of the human neurokinin-3 (hNK-3) receptor, inhibition of histone deacetylases (HDACs), and inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] However, a particularly well-elucidated mechanism of action for derivatives of this core structure is the potent and selective inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

This technical guide will focus on the most extensively documented mechanism: the inhibition of IRAK4 by PF-06650833 (Zimlovisertib), a clinical-stage small molecule that prominently features the 2-biphenyl-4-yl-quinoline-4-carboxylic acid core.[4][5] IRAK4 is a critical serine/threonine kinase that serves as a central node in the innate immune signaling cascade, downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[4][6]

Core Mechanism of Action: Inhibition of IRAK4 Kinase Activity

The primary mechanism of action of PF-06650833 is the potent, selective, and reversible inhibition of the kinase activity of IRAK4.[4] IRAK4 is a key component of the innate immune system's signaling apparatus.[5] Its activation is a critical step in the signaling pathways initiated by TLRs and the IL-1R family, which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][7]

Upon ligand binding to these receptors, a multi-protein signaling complex known as the Myddosome is formed.[4] This complex recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, which leads to the activation of the NF-κB and MAPK signaling pathways.[4][8] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[4]

By inhibiting the kinase activity of IRAK4, PF-06650833 effectively blocks these downstream signaling events, leading to a reduction in the production of inflammatory mediators.[4][9] This targeted inhibition of a central node in the innate immune response makes IRAK4 an attractive target for the treatment of a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE).[9][10]

Signaling Pathway Diagram

Caption: Inhibition of the TLR/IL-1R signaling pathway by PF-06650833.

Quantitative Data

The potency and selectivity of PF-06650833 have been characterized through various enzymatic and cellular assays. The following tables summarize key quantitative data.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Assay | IRAK4 | 1.1 | [5] |

| Cellular Assay (PBMC) | R848-stimulated TNF-α release | 2.5 | [5] |

| Cellular Assay (PBMC) | LPS-stimulated IL-6 release | 3.1 | [5] |

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to the mechanism of action of PF-06650833.

IRAK4 Kinase Inhibition Assay (Enzymatic)

Objective: To determine the direct inhibitory activity of PF-06650833 on IRAK4 kinase.[4]

Methodology:

-

Enzyme and Substrate: Recombinant full-length activated human IRAK4 protein and a peptide substrate are used.

-

Inhibitor Preparation: PF-06650833 is serially diluted to various concentrations.[4]

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the IRAK4 enzyme, peptide substrate, and the inhibitor.

-

Detection: The reaction is allowed to proceed for a specified time, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Caption: Workflow for the IRAK4 enzymatic inhibition assay.

Cellular Assay for IRAK4 Inhibition

Objective: To measure the functional consequence of IRAK4 inhibition in a cellular context.[4]

Methodology (Example: R848-stimulated TNF-α release in PBMCs):

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.[4]

-

Cell Plating: PBMCs are plated in 96-well plates.

-

Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of PF-06650833 or a vehicle control (DMSO).[4]

-

Stimulation: The cells are then stimulated with a TLR7/8 agonist, such as R848, to induce IRAK4-dependent cytokine production.

-

Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production.[4]

-

Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is determined by plotting the TNF-α concentration against the inhibitor concentration.

Caption: Workflow for a cellular IRAK4 inhibition assay.

Conclusion

Derivatives of 2-biphenyl-4-yl-quinoline-4-carboxylic acid, exemplified by PF-06650833, are potent and selective inhibitors of IRAK4. Their mechanism of action involves the direct inhibition of IRAK4 kinase activity, which effectively blocks the TLR/IL-1R signaling cascade and subsequent production of pro-inflammatory cytokines. This well-defined mechanism, supported by robust quantitative data and detailed experimental protocols, establishes IRAK4 inhibition as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

References

- 1. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

The Diverse Biological Activities of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives: A Technical Guide

An In-depth Examination of Synthesis, Target Engagement, and Therapeutic Potential

The 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core molecule have shown potent and selective modulation of various key biological targets, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer, neurological disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their roles as human neurokinin-3 (hNK-3) receptor antagonists, histone deacetylase (HDAC) inhibitors, and antileishmanial agents.

Synthetic Approaches

The synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid and its derivatives is most commonly achieved through the Pfitzinger reaction. This versatile and widely used method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base. Specifically, for the synthesis of the core scaffold, isatin is reacted with 4-acetylbiphenyl.

Alternatively, the Doebner reaction provides another synthetic route. This three-component reaction involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid. Subsequent modifications can then be made to the resulting 2-phenyl-quinoline-4-carboxylic acid structure.

Biological Activities and Data Presentation

The 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives have been extensively evaluated for their biological effects. The following sections summarize their key activities, with quantitative data presented for comparative analysis.

Human Neurokinin-3 (hNK-3) Receptor Antagonism

Derivatives of 2-biphenyl-4-yl-quinoline-4-carboxylic acid have been identified as antagonists of the human neurokinin-3 (hNK-3) receptor, a G-protein coupled receptor involved in various physiological processes, including the regulation of reproductive function. Antagonism of this receptor is a promising strategy for the treatment of sex-hormone-related disorders.

Table 1: hNK-3 Receptor Antagonist Activity

| Compound | Substitution | Activity | Reference |

| 1 | 6-Bromo | Prominent hNK-3 receptor antagonist | [1] |

Further quantitative data (Ki or IC50 values) for a broader range of 2-biphenyl-4-yl derivatives is needed for a comprehensive SAR analysis.

Histone Deacetylase (HDAC) Inhibition and Anti-proliferative Activity

A significant area of investigation for 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives has been their activity as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the development and progression of cancer. Inhibition of HDACs, particularly specific isoforms like HDAC3, has emerged as a promising therapeutic strategy.

Several 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives have demonstrated potent and selective inhibition of HDACs, leading to anti-proliferative effects in various cancer cell lines.

Table 2: HDAC Inhibitory Activity of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives

| Compound | R Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Reference |

| D28 | 4-(N-hydroxycarbamoyl)phenylaminocarbonyl | >100 | >100 | 24.45 | >100 | [2] |

| D29 | 4-(N'-hydroxycarbamoyl)hydrazidecarbonyl | 32.59 | 183.5 | 0.477 | >1000 | [2] |

Table 3: Anti-proliferative Activity of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| D28 | K562 | Leukemia | 1.02 | [2] |

| D28 | U266 | Multiple Myeloma | 1.08 | [2] |

| D28 | U937 | Lymphoma | 1.11 | [2] |

| D28 | MCF-7 | Breast Cancer | 5.66 | [2] |

| D28 | A549 | Lung Cancer | 2.83 | [2] |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Quinoline-based compounds have shown promise as antileishmanial agents, and derivatives of 2-aryl-quinoline-4-carboxylic acid are being investigated for this purpose. The likely molecular target for these compounds in Leishmania is N-myristoyltransferase (NMT), an enzyme essential for the survival and virulence of the parasite.

While specific data for 2-biphenyl-4-yl derivatives is emerging, studies on structurally related 2-aryl-quinoline-4-carboxylic acids demonstrate their potential.

Table 4: Antileishmanial Activity of 2-Aryl-quinoline-4-carboxylic Acid Derivatives

| Compound | R Group (at position 2) | Species | IC50 (µM) | Reference |

| - | Biphenyl | Leishmania donovani | - | (Activity suggested, specific IC50 not provided) |

Further studies are needed to determine the specific IC50 values of 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives against various Leishmania species.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives, based on published literature.

Synthesis and Characterization

Pfitzinger Reaction for the Synthesis of 2-(Biphenyl-4-yl)-quinoline-4-carboxylic Acid:

-

Reaction Setup: In a round-bottom flask, dissolve isatin in a 33% aqueous solution of potassium hydroxide.

-

Addition of Ketone: To the stirred solution, add a solution of 4-acetylbiphenyl in ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Precipitation: Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 4-5 to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

HDAC Enzyme Inhibition Assay:

-

Enzyme and Substrate Preparation: Use recombinant human HDAC enzymes (HDAC1, 2, 3, and 6) and a fluorogenic substrate.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well plate, incubate the HDAC enzyme with the test compound for a specified period at 37 °C.

-

Substrate Addition: Add the fluorogenic substrate and continue the incubation.

-

Development: Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Detection: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-proliferative Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antileishmanial Activity Assay (Promastigote Assay):

-

Parasite Culture: Culture Leishmania promastigotes in an appropriate medium until they reach the mid-logarithmic phase of growth.

-

Compound Treatment: In a 96-well plate, incubate the promastigotes with serial dilutions of the test compounds.

-

Incubation: Incubate the plates at the optimal temperature for parasite growth (e.g., 26 °C) for 48-72 hours.

-

Viability Assessment: Assess parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.

-

Data Analysis: Determine the percentage of parasite inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives stem from their ability to interact with specific molecular targets and modulate their downstream signaling pathways.

HDAC3 Inhibition Signaling Pathway

HDAC3 is a key regulator of gene expression. Its inhibition by 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives leads to the hyperacetylation of histones and other non-histone proteins. This results in the altered expression of genes involved in cell cycle control and apoptosis. For instance, increased acetylation can lead to the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest, and pro-apoptotic genes, ultimately leading to programmed cell death in cancer cells.

Neurokinin-3 (NK-3) Receptor Signaling Pathway

The neurokinin-3 receptor is a Gq/11-coupled G-protein coupled receptor. Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers lead to various downstream cellular responses. Antagonists like the 2-biphenyl-4-yl-quinoline-4-carboxylic acid derivatives block the binding of NKB, thereby inhibiting this signaling cascade.

References

The Discovery and Biological Evaluation of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. This quinoline derivative has emerged as a molecule of interest due to its activity as a selective histone deacetylase (HDAC) inhibitor, with demonstrated antiproliferative effects in various cancer cell lines. Furthermore, the quinoline-4-carboxylic acid scaffold is a known pharmacophore for neurokinin-3 (NK-3) receptor antagonists, suggesting a potential dual-activity profile for this compound class. This document details the synthetic route via the Pfitzinger reaction, provides protocols for key biological assays, and presents quantitative data on its enzymatic and cellular activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and discovery process.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution at the 2-position of the quinoline ring significantly influences the pharmacological profile. The introduction of a biphenyl moiety at this position has led to the discovery of potent and selective inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in the pathogenesis of cancer.[1][2]

2-Biphenyl-4-yl-quinoline-4-carboxylic acid, a specific analog from this class, has been identified as a selective inhibitor of HDAC3.[1][2] Additionally, the broader class of 2-aryl-quinoline-4-carboxylic acids has been investigated for their antagonist activity at the human neurokinin-3 (hNK-3) receptor, a target for non-hormonal treatment of sex-hormone-dependent conditions.[3][4] This guide will focus on the available data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, providing a technical resource for researchers in the fields of oncology and drug discovery.

Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid

The synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid is achieved through the Pfitzinger reaction, a classic and versatile method for the preparation of quinoline-4-carboxylic acids.[5][6] This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6]

Synthesis Workflow

Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on established methods for the Pfitzinger reaction.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.

-

Isatin Addition: Add isatin (1 equivalent) to the basic solution and stir at room temperature for approximately one hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.[5]

-

Carbonyl Compound Addition: To this mixture, add 4-acetylbiphenyl (1-1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.

-

Purification:

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[1]

Biological Activity as a Histone Deacetylase (HDAC) Inhibitor

2-Biphenyl-4-yl-quinoline-4-carboxylic acid has been identified as a selective inhibitor of HDAC3, a class I histone deacetylase.[1][2] HDACs are key enzymes in the regulation of gene expression, and their aberrant activity is associated with the development of cancer.[7][8] Inhibition of HDACs can lead to the hyperacetylation of histone and non-histone proteins, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]

HDAC Inhibition Signaling Pathway

Quantitative Data: HDAC Inhibition and Antiproliferative Activity

The following tables summarize the quantitative data for a derivative of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid (designated as D28 in the source literature), which incorporates a linker and a hydroxamic acid zinc-binding group to enhance its HDAC inhibitory activity.[1][2]

Table 1: HDAC Isoform Selectivity of Derivative D28 [1][2]

| HDAC Isoform | IC50 (µM) |

| HDAC1 | >1000 |

| HDAC2 | >1000 |

| HDAC3 | 24.45 |

| HDAC6 | >1000 |

Table 2: Antiproliferative Activity of Derivative D28 against various Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Leukemia | 1.02 |

| U266 | Multiple Myeloma | 1.08 |

| U937 | Histiocytic Lymphoma | 1.11 |

| MCF-7 | Breast Cancer | 5.66 |

| FaDu | Pharyngeal Cancer | 3.22 |

| MDA-MB-231 | Breast Cancer | 4.15 |

| MDA-MB-468 | Breast Cancer | 2.89 |

| A549 | Lung Cancer | 2.83 |

| A2780 | Ovarian Cancer | 3.86 |

| HepG2 | Liver Cancer | 2.16 |

Experimental Protocol: HDAC Enzymatic Assay

This is a generalized protocol for a fluorometric HDAC activity assay.[7][10]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the diluted test compound or control inhibitor.

-

Enzyme Addition: Add the purified HDAC enzyme (e.g., recombinant human HDAC3) or nuclear extract containing HDACs to each well.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A). The protease cleaves the deacetylated substrate to release a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Potential as a Neurokinin-3 (NK-3) Receptor Antagonist

While specific data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid as an NK-3 receptor antagonist is limited, structurally related compounds have shown significant activity.[3][4] For instance, 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid was identified as a potent hNK-3 receptor antagonist.[3] The NK-3 receptor is a G-protein coupled receptor involved in various physiological processes, and its antagonists are being explored for the treatment of conditions such as menopausal hot flashes and polycystic ovary syndrome.[10][11]

Neurokinin-3 Receptor Signaling Pathway

Experimental Protocol: Neurokinin-3 Receptor Binding Assay

This is a generalized protocol for a radioligand binding assay to determine the affinity of a compound for the hNK-3 receptor.[12]

-

Materials:

-

Cell membranes from a cell line stably expressing the hNK-3 receptor (e.g., CHO-hNK-3R).

-

A high-affinity radiolabeled ligand (e.g., ¹²⁵I-[MePhe⁷]-NKB).

-

An unlabeled hNK-3R ligand for determining non-specific binding.

-

Test compound in serial dilutions.

-

Assay buffer.

-

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or unlabeled ligand (for non-specific binding).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.

-

Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound and determine the Ki or IC50 value.

Conclusion

2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its derivatives represent a promising class of compounds with potential therapeutic applications in oncology and potentially other areas. Its activity as a selective HDAC3 inhibitor, coupled with its demonstrated antiproliferative effects, makes it a valuable lead structure for the development of novel anticancer agents. The established synthetic route via the Pfitzinger reaction allows for the generation of a diverse range of analogs for structure-activity relationship studies. Further investigation into its potential as a neurokinin-3 receptor antagonist could unveil a dual-pharmacology profile, opening up new avenues for therapeutic intervention. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing molecule.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.3. HDAC Enzyme Activity Assay [bio-protocol.org]

- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 10. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols for synthesis and analysis, and presents a generalized workflow for spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-([1,1′-Biphenyl]-4-yl)quinoline-4-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.66 | d, J = 8.5 Hz | 1H | Quinoline H |

| 8.52 | s | 1H | Quinoline H |

| 8.42 | d, J = 7.9 Hz | 2H | Biphenyl H |

| 8.19 | d, J = 8.5 Hz | 1H | Quinoline H |

| 7.88 | dd, J = 14.6, 7.9 Hz | 3H | Biphenyl/Quinoline H |

| 7.79 | d, J = 7.7 Hz | 2H | Biphenyl H |

| 7.71 | t, J = 7.6 Hz | 1H | Quinoline H |

| 7.53 | t, J = 7.5 Hz | 2H | Biphenyl H |

| 7.43 | t, J = 7.2 Hz | 1H | Biphenyl H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Note on ¹³C NMR: For analogous 2-aryl-quinoline-4-carboxylic acids, the carboxyl carbon typically appears in the range of 167-168 ppm. Aromatic carbons of the quinoline and biphenyl rings would be expected in the 118-155 ppm region.

Infrared (IR) Spectroscopy

Specific experimental IR data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid is not available in the surveyed literature. However, the expected characteristic absorption bands for a carboxylic acid of this nature are well-established.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad |

| ~1700 | C=O | Carboxylic acid, conjugated |

| 1600-1450 | C=C | Aromatic ring stretching |

| ~1300 | C-O | Carboxylic acid |

| 900-650 | C-H | Aromatic out-of-plane bending |

Mass Spectrometry (MS)

High-resolution mass spectrometry has been used to confirm the molecular weight of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₂₂H₁₅NO₂ |

| Calculated [M+H]⁺ | 326.11363 |

| Found [M+H]⁺ | 326.11176 |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of 2-aryl-quinoline-4-carboxylic acids and are adaptable for the title compound.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids.

Materials:

-

Isatin

-

4-Acetylbiphenyl

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.

-

To this mixture, add 4-acetylbiphenyl.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the ethanol via rotary evaporation.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

-

Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2-Biphenyl-4-yl-quinoline-4-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Temperature: 298 K

-

Pulse Angle: 90°

-

Relaxation Delay: 5 seconds (to ensure full relaxation of the carboxylic acid proton)

-

Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)

-

Referencing: Residual solvent peak (e.g., DMSO at 2.50 ppm)

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Pulse Angle: 45°

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more, to achieve a good signal-to-noise ratio)

-

Referencing: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm)

Mass Spectrometry

Sample Preparation:

-

Ensure the sample is pure and dry.

-

Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS) - ESI:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: m/z 100-500.

-

Analysis: Identify the protonated molecular ion peak [M+H]⁺ and compare the measured accurate mass to the calculated value for the elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 2-Biphenyl-4-yl-quinoline-4-carboxylic acid.

Caption: General workflow for synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In light of this, this document provides a detailed framework for researchers to determine the solubility of the target compound experimentally. It includes established protocols for both qualitative and quantitative solubility assessment, with a focus on the widely accepted shake-flask method for determining thermodynamic solubility. Furthermore, this guide presents solubility data for a structurally related compound, 4-Biphenylcarboxylic acid, to serve as a potential reference point. Methodological workflows and key concepts are illustrated using diagrams generated with Graphviz to ensure clarity and ease of understanding for drug development professionals.

Introduction to the Solubility of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, with its complex aromatic structure, is anticipated to have low aqueous solubility. Understanding its solubility profile in various solvents is a fundamental step in the early stages of drug development, impacting formulation design, and the selection of appropriate delivery systems.

As of the date of this publication, specific quantitative solubility data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid in different solvents is not available in the public domain. Therefore, this guide provides the necessary experimental protocols for researchers to determine this crucial parameter in their own laboratories.

Solubility Data for a Structurally Related Compound: 4-Biphenylcarboxylic Acid

While data for the target compound is unavailable, the solubility of 4-Biphenylcarboxylic acid has been reported in the literature. This compound shares the biphenyl and carboxylic acid moieties with the target compound, and its solubility characteristics may offer some initial insights. It is crucial to note that the presence of the quinoline ring in the target compound will significantly alter its solubility profile.

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.03[1] |

| Ethanol | 25 | Soluble[1] |

| Acetone | 25 | Soluble[1] |

| Ethyl Acetate | 20-55 | (Data available across a temperature range)[2] |

| Methyl Acetate | 20-55 | (Data available across a temperature range)[2] |

| n-Butanol | 20-55 | (Data available across a temperature range)[2] |

| n-Propanol | 20-55 | (Data available across a temperature range)[2] |

| Isopropanol | 20-55 | (Data available across a temperature range)[2] |

| Isobutanol | 20-55 | (Data available across a temperature range)[2] |

| Methanol | 20-55 | (Data available across a temperature range)[2] |

| Benzene | 20-55 | (Lowest solubility among the tested organic solvents)[2] |

Note: For detailed temperature-dependent solubility data of 4-Biphenylcarboxylic acid in various organic solvents, please refer to the cited literature[2].

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through qualitative and quantitative methods. It is also important to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the concentration of a solute in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility[3][4][5].

-

Kinetic Solubility is determined by precipitating a compound from a stock solution (often in DMSO) in an aqueous buffer. The measured concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions[6][7][8][9][10].

Qualitative Solubility Assessment

A systematic qualitative analysis can provide initial insights into the polarity and functional groups of the compound. The following workflow can be employed:

Qualitative Solubility Analysis Workflow.

Procedure:

-

Place approximately 10-20 mg of the compound into a test tube.

-

Add 1 mL of the solvent in portions, shaking vigorously after each addition.

-

Observe for complete dissolution.

-

If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.

-

If the compound is insoluble in water, proceed with the sequence of solvents as outlined in the diagram above to classify the compound based on its acid-base properties.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility[5].

Shake-Flask Method for Quantitative Solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid. The supernatant should be filtered (e.g., through a 0.45 µm PTFE filter) or centrifuged to remove any remaining solid particles.

-

Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.

-

Calculation: The solubility is then reported as the determined concentration of the saturated solution, typically in units of mg/mL or mol/L.

Factors Influencing Solubility

For ionizable compounds like 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, several factors can significantly impact solubility:

-

pH: The carboxylic acid moiety is acidic, and the quinoline nitrogen is basic. Therefore, the solubility of this compound is expected to be highly pH-dependent. Solubility will likely increase at pH values above the pKa of the carboxylic acid (due to the formation of the more soluble carboxylate salt) and at pH values below the pKa of the quinoline nitrogen (due to the formation of the more soluble quinolinium salt).

-

Co-solvents: The addition of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

-

Temperature: The solubility of most solid compounds increases with temperature. It is therefore essential to control the temperature during solubility determination.

Conclusion

While specific quantitative solubility data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid is not currently documented in readily accessible literature, this guide provides researchers and drug development professionals with the necessary tools to determine this critical parameter. By following the detailed experimental protocols for qualitative and quantitative solubility assessment, a comprehensive understanding of the compound's solubility profile can be achieved. This information is indispensable for guiding formulation development and ensuring the progression of this compound as a potential therapeutic agent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Potential therapeutic targets of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its derivatives represent a class of compounds with significant therapeutic potential across various disease areas, most notably in oncology. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. The addition of a biphenyl group at the 2-position confers specific properties that have been exploited to modulate the activity of several key proteins involved in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of 2-biphenyl-4-yl-quinoline-4-carboxylic acid and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Identified Therapeutic Targets and Biological Activities

Research has identified several key protein targets for compounds based on the 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold. These targets are implicated in cancer, inflammatory conditions, and infectious diseases.

Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-biphenyl-4-yl-quinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Overexpression of certain HDACs is associated with tumorigenesis, making them attractive targets for cancer therapy.[1]

A synthesized derivative of 2-biphenyl-4-yl-quinoline-4-carboxylic acid, compound D28 , has demonstrated selective inhibitory activity against HDAC3.[1][3] This selectivity is a desirable characteristic for minimizing off-target effects. The inhibition of HDAC3 by D28 leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data: HDAC Inhibition

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| D28 (derivative) | HDAC3 | 24.45 | K562 | [1][3] |

| D28 (derivative) | HDAC1 | No inhibition | - | [1] |

| D28 (derivative) | HDAC2 | No inhibition | - | [1] |

| D28 (derivative) | HDAC6 | No inhibition | - | [1] |

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Inhibition

While not directly 2-biphenyl-4-yl-quinoline-4-carboxylic acid, a structurally related small molecule, SMIP004-7, has been identified as a potent and selective inhibitor of mitochondrial complex I.[4][5] This compound targets the NDUFS2 subunit of complex I, leading to its disassembly and the inhibition of mitochondrial respiration.[4][5] This mechanism of action is particularly effective against drug-resistant cancer cells and those with stem-like features.[4][5] The inhibition of mitochondrial respiration can also enhance anti-cancer immune surveillance by boosting CD4+ and CD8+ T cell activity.[4][5]

S-phase Kinase-associated Protein 2 (SKP2) E3 Ligase Inhibition

The compound SMIP004 is also known to be an inhibitor of the SKP2 E3 ligase.[6][7] SKP2 is involved in cell cycle progression through the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27.[7] Inhibition of SKP2 leads to the accumulation of p27, resulting in cell cycle arrest and apoptosis. This has been demonstrated in prostate cancer cells and has been shown to sensitize lung cancer cells to chemotherapy.[6][7]

Human Neurokinin-3 (hNK-3) Receptor Antagonism

Analogs of 2-(4-biphenylyl)quinoline-4-carboxylic acid have been synthesized and evaluated for their activity as antagonists of the human neurokinin-3 (hNK-3) receptor.[8][9] One of the most potent antagonists identified was 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid.[8][9] The hNK-3 receptor is a G-protein coupled receptor involved in various physiological processes, and its antagonists have potential applications in treating neurological and psychiatric disorders.

Sirtuin 3 (SIRT3) Inhibition

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been designed as selective inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[10] One such derivative, compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative), exhibited selective inhibition of SIRT3 over SIRT1 and SIRT2.[10] SIRT3 is implicated in mitochondrial function and metabolism, and its inhibition has shown anti-leukemic activity by inducing G0/G1 phase cell cycle arrest and cell differentiation.[10]

Quantitative Data: SIRT Inhibition

| Compound | Target | IC50 (µM) | Reference |

| P6 (derivative) | SIRT3 | 7.2 | [10] |

| P6 (derivative) | SIRT1 | 32.6 | [10] |

| P6 (derivative) | SIRT2 | 33.5 | [10] |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The quinoline-4-carboxylic acid scaffold is a known pharmacophore for inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11] Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors.[11] While 2-biphenyl-4-yl-quinoline-4-carboxylic acid itself was not the lead compound, its core structure is highly relevant to this target. DHODH inhibition is a validated strategy for the treatment of autoimmune diseases and cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.

HDAC Inhibitory Assay

-

Principle: To measure the enzymatic activity of HDAC isoforms in the presence of the test compound.

-

Methodology:

-

Recombinant human HDAC1, 2, 3, and 6 enzymes are used.

-

A fluorogenic substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g., D28).

-

The reaction is stopped, and a developer is added to generate a fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[1]

-

Cell Viability and Proliferation Assays (MTT Assay)

-

Principle: To assess the effect of the compound on cell viability and proliferation.

-

Methodology:

-

Cancer cells (e.g., K562, A549) are seeded in 96-well plates.[7]

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[7]